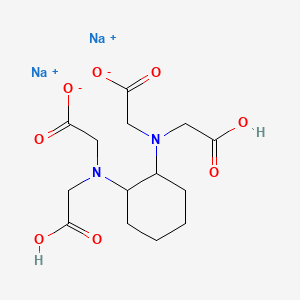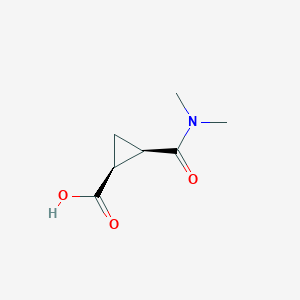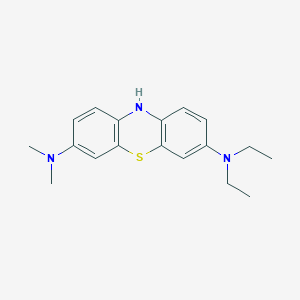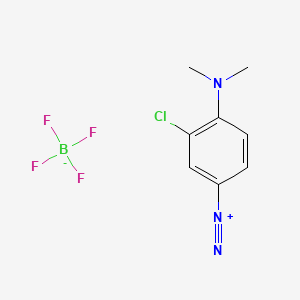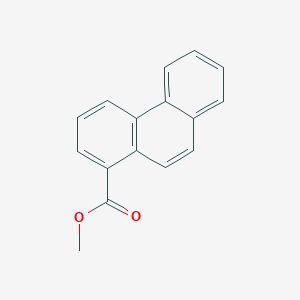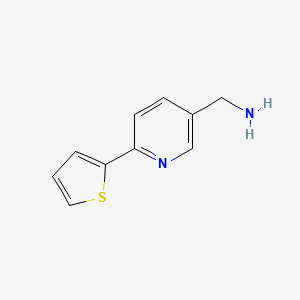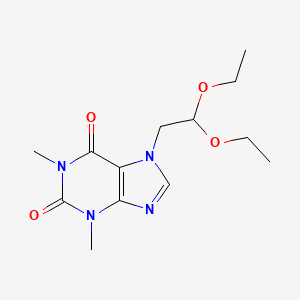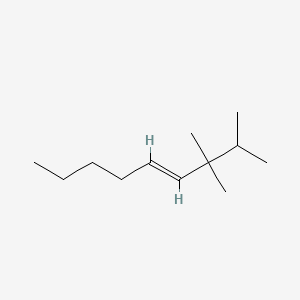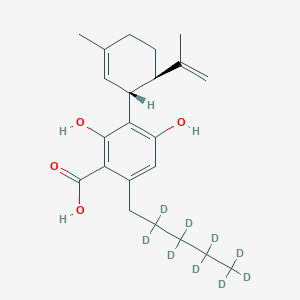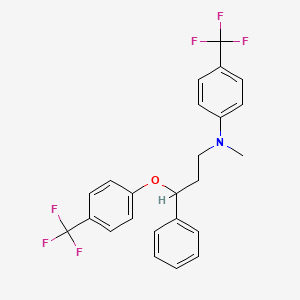
N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a phenoxypropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxypropyl Intermediate: This step involves the reaction of 4-(trifluoromethyl)phenol with an appropriate alkylating agent to form the phenoxypropyl intermediate.
Coupling with Aniline Derivative: The phenoxypropyl intermediate is then coupled with an aniline derivative, such as 4-(trifluoromethyl)aniline, under suitable conditions to form the desired product.
Methylation: The final step involves the methylation of the nitrogen atom to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets
Propriétés
Formule moléculaire |
C24H21F6NO |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C24H21F6NO/c1-31(20-11-7-18(8-12-20)23(25,26)27)16-15-22(17-5-3-2-4-6-17)32-21-13-9-19(10-14-21)24(28,29)30/h2-14,22H,15-16H2,1H3 |
Clé InChI |
SULFYKWBLAFGNN-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



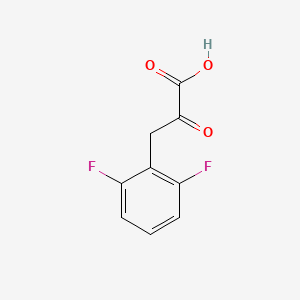
![(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde](/img/structure/B13422222.png)

